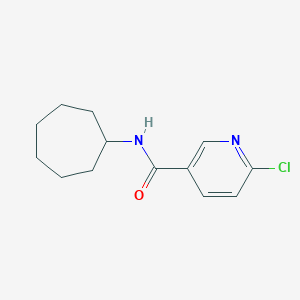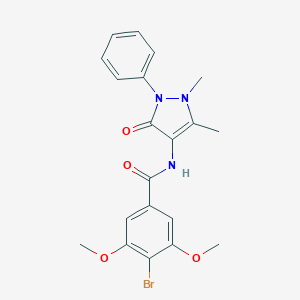
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-(3-pyridinylmethyl)benzenesulfonamide (DPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial and antitumor agents. However, DPBS has shown promising results in scientific research beyond its traditional use as a drug.
Mecanismo De Acción
The mechanism of action of 2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, MMPs, and GABA transaminase. The inhibition of these enzymes leads to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of MMPs and carbonic anhydrase. In the brain, this compound enhances the activity of GABA-A receptors, leading to anxiolytic and sedative effects. This compound has also been shown to inhibit the activity of GABA transaminase, leading to an increase in GABA levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in various fields of scientific research, including cancer research and neuroscience research. However, this compound has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. This compound has also shown some toxicity in animal studies, which needs to be further investigated.
Direcciones Futuras
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in various fields of scientific research, and there are several future directions that can be explored. In cancer research, this compound can be further developed as an antitumor agent by investigating its efficacy in animal models and clinical trials. In neuroscience research, this compound can be further developed as a therapeutic agent for anxiety and sleep disorders by investigating its efficacy in animal models and clinical trials. This compound can also be further investigated for its potential applications in other fields of scientific research, such as enzymology and biochemistry.
Conclusion
This compound is a promising compound for scientific research due to its potential applications in various fields. This compound can be synthesized through a multistep process, and the yield and purity of the compound can be achieved up to 99%. This compound has shown promising results in cancer research and neuroscience research by inhibiting the activity of enzymes involved in various cellular processes. This compound has several advantages for lab experiments, but it also has some limitations that need to be further investigated. This compound has several future directions that can be explored, and it has the potential to be developed as a therapeutic agent for various diseases.
Métodos De Síntesis
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with pyridine-3-carboxaldehyde followed by sulfonation with sulfuric acid. The final product is obtained through recrystallization and purification steps. The yield of this compound synthesis is high, and the purity of the compound can be achieved up to 99%.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-(3-pyridinylmethyl)benzenesulfonamide has shown potential applications in various fields of scientific research. One of the significant areas of interest is cancer research. This compound has been shown to inhibit the proliferation of cancer cells, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Therefore, this compound has the potential to be developed as an antitumor agent.
Another area of interest is neuroscience research. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of inhibitory neurotransmission in the brain. This compound has been shown to enhance the activity of GABA-A receptors, leading to anxiolytic and sedative effects. Therefore, this compound has the potential to be developed as a therapeutic agent for anxiety and sleep disorders.
Propiedades
Fórmula molecular |
C12H10F2N2O2S |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
2,4-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10F2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Clave InChI |
MCJXHLHBESHYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



